molecular formula C10H20N2O3 B3407494 N1-isobutyl-N2-(3-methoxypropyl)oxalamide CAS No. 676639-46-6

N1-isobutyl-N2-(3-methoxypropyl)oxalamide

Cat. No.: B3407494
CAS No.: 676639-46-6
M. Wt: 216.28 g/mol
InChI Key: SDZLHYMRCIVBCV-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(3-methoxypropyl)oxalamide: is an organic compound belonging to the oxalamide family Oxalamides are characterized by the presence of an oxalamide group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-(3-methoxypropyl)oxalamide typically involves the reaction of amines with oxalyl chloride in a basic medium. The general procedure includes:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N1-isobutyl-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-isobutyl-N2-(3-methoxypropyl)oxalamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids and thereby reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
  • N1-isobutyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
  • N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Comparison: N1-isobutyl-N2-(3-methoxypropyl)oxalamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-8(2)7-12-10(14)9(13)11-5-4-6-15-3/h8H,4-7H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZLHYMRCIVBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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